(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a synthetic amino acid derivative featuring a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly used to protect amines. The compound can be synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through various synthetic routes, such as cyclopropanation reactions using reagents like Simmons-Smith reagent (diiodomethane and zinc-copper couple).
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl group, using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium(VI) oxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles such as halides, alcohols, or amines under appropriate conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amine group makes it a versatile intermediate in peptide synthesis and other amine-related reactions.
Biology: The cyclopropyl group can impart unique biological properties, making the compound a candidate for drug discovery and development. It may interact with biological targets in ways that simpler structures cannot.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's structural features may enhance its binding affinity and selectivity towards specific biological targets.
Industry: In the chemical industry, the compound can be used as an intermediate in the synthesis of various fine chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid exerts its effects depends on its specific biological target. The Boc group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The cyclopropyl group may enhance binding affinity or alter the compound's pharmacokinetic properties.
Molecular Targets and Pathways Involved:
Enzymes: The free amine may act as an inhibitor or activator of specific enzymes.
Receptors: The compound may bind to receptors involved in signaling pathways, modulating their activity.
Pathways: It may influence metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but with a different alkyl chain.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid: Similar Boc-protected amine but with a tritylthio group instead of cyclopropyl.
Uniqueness:
The presence of the cyclopropyl group in (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid provides unique chemical and biological properties compared to similar compounds. This structural feature can influence the compound's reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRRTFCDSZGFSZ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153602 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89483-08-9 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89483-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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